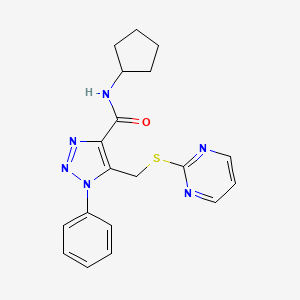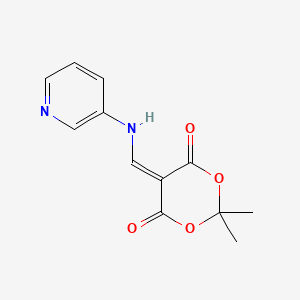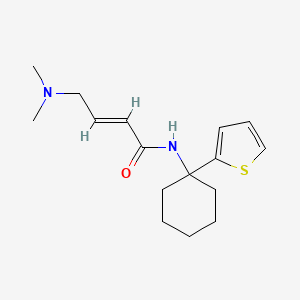![molecular formula C22H21NO6S B2965027 3-[2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one CAS No. 337353-49-8](/img/structure/B2965027.png)
3-[2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one is a complex organic compound that features a unique combination of a chromenone core and a thiazolidine ring, along with a trimethoxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiazolidine ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source.
Attachment of the trimethoxyphenyl group:
Coupling with the chromenone core: The final step involves coupling the thiazolidine intermediate with the chromenone core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
3-[2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific groups being replaced, but may include the use of bases, acids, or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
科学的研究の応用
3-[2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties, make it a subject of interest in biological research.
Medicine: Due to its potential therapeutic effects, it is studied for its use in drug development.
Industry: The compound’s unique chemical properties may make it useful in various industrial applications, such as in the development of new materials or chemical processes.
作用機序
The mechanism of action of 3-[2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and may exhibit similar biological activities.
Thiazolidine derivatives: Compounds with a thiazolidine ring can have comparable chemical properties and reactivity.
Chromenone derivatives: These compounds share the chromenone core and may have similar applications in medicinal chemistry.
Uniqueness
What sets 3-[2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one apart is the combination of these three distinct moieties in a single molecule, which can result in unique biological activities and chemical properties not observed in simpler analogs.
特性
IUPAC Name |
3-[2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6S/c1-26-17-12-19(28-3)18(27-2)11-14(17)21-23(8-9-30-21)20(24)15-10-13-6-4-5-7-16(13)29-22(15)25/h4-7,10-12,21H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWJJNYHYCJYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2N(CCS2)C(=O)C3=CC4=CC=CC=C4OC3=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Ethylsulfanyl)ethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2964945.png)

![2,6-dichloro-N-[4-(2,2-dimethylpropanoyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]pyridine-3-carboxamide](/img/structure/B2964949.png)
![N-(3-methoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2964952.png)

![ethyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)benzoate](/img/structure/B2964954.png)


![2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid](/img/structure/B2964959.png)
![5-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(4-METHYLPHENYL)METHYL]PENTANAMIDE](/img/structure/B2964960.png)
![8-(2,4-dichlorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2964961.png)


